molecular formula C10H11NO4 B1385976 4-Isopropoxy-3-nitrobenzaldehyde CAS No. 125872-99-3

4-Isopropoxy-3-nitrobenzaldehyde

Cat. No.: B1385976
CAS No.: 125872-99-3
M. Wt: 209.2 g/mol
InChI Key: UXEDVOJZLGKYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO4. It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-nitrobenzaldehyde typically involves the nitration of 4-isopropoxybenzaldehyde. This can be achieved by treating 4-isopropoxybenzaldehyde with a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product. The use of microreactor technology has also been explored to enhance the efficiency and safety of the nitration process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropoxy-3-nitrobenzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-nitrobenzaldehyde is primarily related to its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-3-nitrobenzaldehyde is unique due to the presence of both the isopropoxy and nitro groups on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

3-nitro-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEDVOJZLGKYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxy-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Isopropoxy-3-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Isopropoxy-3-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Isopropoxy-3-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Isopropoxy-3-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Isopropoxy-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.